silane CAS No. 918940-97-3](/img/structure/B12632835.png)
[1-(2-Methoxyphenyl)ethoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)ethoxysilane: is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.3189 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethoxysilane typically involves the reaction of 2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethoxysilane may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methoxyphenyl)ethoxysilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like .
Substitution: Conditions typically involve acidic or basic catalysts .
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols and phenols in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles .
Industry:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethoxysilane involves its ability to form stable silicon-oxygen bonds . This property is exploited in various chemical reactions where the compound acts as a protecting group or a precursor . The molecular targets and pathways involved include hydroxyl groups on alcohols and phenols, which react with the silyl group to form stable silyl ethers .
Comparison with Similar Compounds
Trimethoxyphenylsilane: Similar in structure but contains three methoxy groups instead of one methoxy and one ethoxy group.
Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane: Contains a phenoxy group instead of a methoxyphenyl group.
Uniqueness:
Properties
CAS No. |
918940-97-3 |
|---|---|
Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C12H20O2Si/c1-10(14-15(3,4)5)11-8-6-7-9-12(11)13-2/h6-10H,1-5H3 |
InChI Key |
PLFLZDMPXZARKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

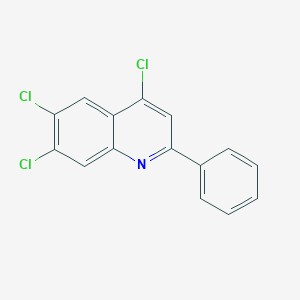
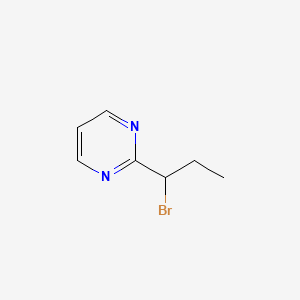
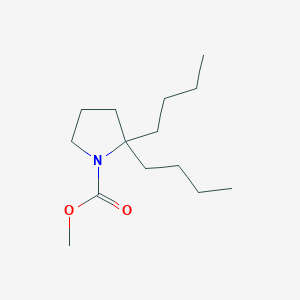
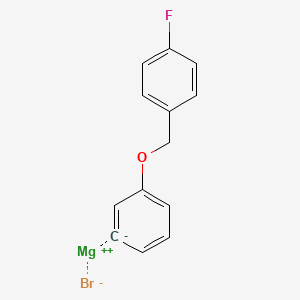
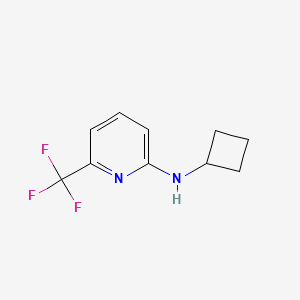


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)

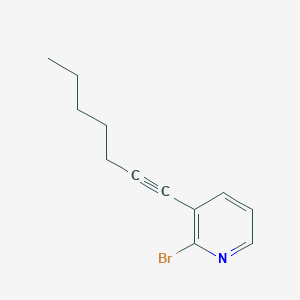
![(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B12632822.png)
